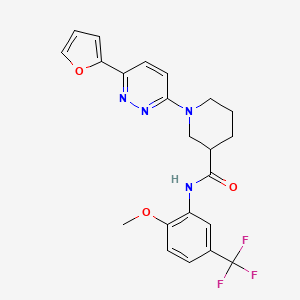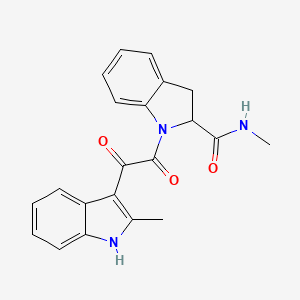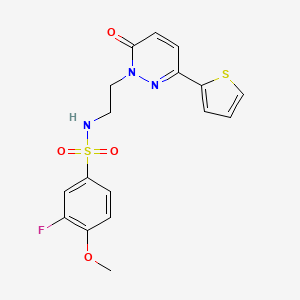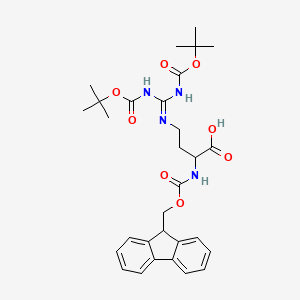![molecular formula C21H20N4O B2489677 3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-43-9](/img/structure/B2489677.png)
3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be performed through environmentally benign and efficient routes, utilizing ultrasound irradiation assisted by KHSO4 in aqueous media. This method has been described as simple, efficient, and convenient, offering high yields and operational simplicity under mild reaction conditions (Kaping et al., 2016). Another approach involves the reaction of 3,5-bis(dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with amines, leading to the formation of pyrazolo[3,4-d]pyrimidines (Makarov et al., 2003).
Molecular Structure Analysis
The molecular structure and regioselectivity of synthesized pyrazolo[1,5-a]pyrimidine compounds have been confirmed through various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectral data. X-ray crystallography has been employed for structural confirmation of selected compounds, providing detailed insights into the molecular configurations of these derivatives (Kaping et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, demonstrating their versatility in organic synthesis. The reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines is a notable example, highlighting the synthetic utility of these compounds (Makarov et al., 2003).
科学的研究の応用
Synthesis and Chemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using environmentally benign and efficient routes, demonstrating the versatility of these compounds in organic synthesis. For instance, Kaping et al. (2016) described a regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs under ultrasound irradiation, which were then screened for their anti-inflammatory and anti-cancer activities (Kaping et al., 2016). This synthesis method affords high yields and operational simplicity, highlighting the chemical robustness of pyrazolo[1,5-a]pyrimidine derivatives.
Biological Activities and Applications
The synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibit promising biological activities. For example, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Hassan et al., 2014). Similarly, derivatives of pyrazolo[1,5-a]pyrimidines were evaluated for their antitumor, antifungal, and antibacterial activities, suggesting their broad-spectrum bioactivity (Titi et al., 2020).
Potential for Material Science and Coatings
Beyond biological applications, pyrazolo[1,5-a]pyrimidine derivatives have been incorporated into materials for antimicrobial coatings. El‐Wahab et al. (2015) synthesized heterocyclic compounds that, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects (El‐Wahab et al., 2015).
Quantum Chemical Calculations and Theoretical Studies
Theoretical studies and quantum chemical calculations of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives have been carried out to understand their molecular properties, offering insights into the development of new compounds with tailored properties for specific applications (Saracoglu et al., 2019).
特性
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-8-10-16(11-9-14)24-20-12-15(2)23-21-18(13-22-25(20)21)17-6-4-5-7-19(17)26-3/h4-13,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHJSNLIZITECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)
![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)
![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)
![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)


![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)
![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)
![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)

